5-(butylthio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(BUTYLSULFANYL)-6-(METHOXYMETHYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BUTYLSULFANYL)-6-(METHOXYMETHYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted pyrimidine with a suitable aldehyde, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(BUTYLSULFANYL)-6-(METHOXYMETHYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is being studied as a potential inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are enzymes involved in DNA repair.
Cancer Research: The compound has shown promising activity against various cancer cell lines, including MCF-7 and HCT116.
Pharmacokinetics: Studies have indicated that the compound has favorable pharmacokinetic properties, making it a potential candidate for drug development.
Mechanism of Action
The compound exerts its effects primarily by inhibiting PARP-1, an enzyme that plays a crucial role in the repair of DNA damage. By inhibiting PARP-1, the compound compromises the DNA repair mechanism in cancer cells, leading to genomic instability and cell death . Molecular docking studies have shown that the compound binds effectively to the active site of PARP-1, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Another compound in the same family with similar inhibitory activity against PARP-1.
Thieno[2,3-d]pyrimidine-2,4-dione: Known for its role in inhibiting macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT).
Uniqueness
5-(BUTYLSULFANYL)-6-(METHOXYMETHYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups, which contribute to its potent inhibitory activity and favorable pharmacokinetic properties .
Properties
Molecular Formula |
C15H21N3O3S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-butylsulfanyl-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H21N3O3S/c1-5-6-7-22-12-10(9-21-4)8-16-13-11(12)14(19)18(3)15(20)17(13)2/h8H,5-7,9H2,1-4H3 |
InChI Key |
KXLLRZXMDXRXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C2C(=NC=C1COC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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